Product packaging for Heptemerone B(Cat. No.:)

Heptemerone B

Cat. No.: B1249904
M. Wt: 418.5 g/mol
InChI Key: WMVJIPZZKUYCOU-DREMNZCRSA-N
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Description

Heptemerone B is an unnatural enantiomer of a neodolastane diterpenoid, first isolated from fungal extracts. It is of significant interest in synthetic organic chemistry due to its complex and highly functionalized tricyclic scaffold. The compound serves as a key synthetic precursor; saponification of (-)-heptemerone B readily affords (-)-guanacastepene E, another biologically relevant natural product, and this relationship was instrumental in establishing its absolute stereochemistry as 5-(S) . The total synthesis of (-)-heptemerone B is a notable achievement, showcasing advanced methodologies. The convergent synthesis features a longest linear sequence of 17 steps and employs strategies such as an intramolecular Heck reaction to create one quaternary stereocenter and a cuprate conjugate addition to establish the other . A distinctive step in the assembly of its central seven-membered ring involves an uncommon electrochemical oxidation, highlighting the utility of electrosynthetic methods in constructing complex natural product skeletons . Researchers value this compound as a challenging synthetic target and a probe for studying structure-activity relationships within the neodolastane diterpene family. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H34O6 B1249904 Heptemerone B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H34O6

Molecular Weight

418.5 g/mol

IUPAC Name

[(1R,2S,4R,5R,6R,9R,12S)-4-acetyloxy-6,9-dimethyl-3-oxo-5-propan-2-yl-15-oxatetracyclo[7.6.1.02,6.013,16]hexadec-13(16)-en-12-yl] acetate

InChI

InChI=1S/C24H34O6/c1-12(2)17-22(30-14(4)26)20(27)19-21-18-15(11-28-21)16(29-13(3)25)7-8-23(18,5)9-10-24(17,19)6/h12,16-17,19,21-22H,7-11H2,1-6H3/t16-,17-,19+,21-,22+,23-,24+/m0/s1

InChI Key

WMVJIPZZKUYCOU-DREMNZCRSA-N

Isomeric SMILES

CC(C)[C@H]1[C@H](C(=O)[C@H]2[C@@]1(CC[C@@]3(CC[C@@H](C4=C3[C@@H]2OC4)OC(=O)C)C)C)OC(=O)C

Canonical SMILES

CC(C)C1C(C(=O)C2C1(CCC3(CCC(C4=C3C2OC4)OC(=O)C)C)C)OC(=O)C

Synonyms

heptemerone B

Origin of Product

United States

Discovery, Isolation, and Structural Elucidation

Natural Occurrence and Isolation Sources of Heptemerone B

This compound, along with its six sister compounds (Heptemerones A and C-G), was first discovered and isolated from the broth of submerged cultures of Coprinus heptemerus. nih.goveolss.net This basidiomycete, a type of "inkcap" mushroom, was not previously known to produce secondary metabolites, making this discovery particularly significant. nih.gov

The isolation of heptemerones highlighted the chemical diversity within the Coprinus genus. Subsequently, other structurally related neodolastane diterpenoids have been identified from different Coprinus species. These include the radianspenes from Coprinus radians and the plicatilisins from Coprinus plicatilis. rsc.orgcabidigitallibrary.org This group of compounds, which also includes the guanacastepenes found in other endophytic fungi, represents a distinct family of diterpenoids characterized by the neodolastane skeleton. rsc.orgcabidigitallibrary.orgacs.orgnih.govmdpi.com The discovery of these varied metabolites underscores the potential of fungi, particularly the genus Coprinus, as a rich source of novel natural products. uni-halle.dedokumen.pub

The isolation of this compound from the fungal culture broth of Coprinus heptemerus required a multi-step purification process. nih.gov Researchers utilized modern separation techniques to isolate the pure compound. The initial step typically involves fermentation, either through submerged (liquid) or solid-state culture, to generate a sufficient quantity of the fungal biomass and its secreted metabolites. nih.govresearchgate.net

For the heptemerones, the process began with the extraction of the culture broth. nih.gov The crude extract was then subjected to a series of chromatographic separations. The purification protocol involved an initial fractionation using solid-phase extraction, followed by silica (B1680970) gel chromatography. nih.gov The final purification step was accomplished using preparative High-Performance Liquid Chromatography (HPLC), a high-resolution technique that separates compounds based on their differential affinity for a stationary phase, yielding the pure heptemerones. nih.gov The structures of the isolated compounds were then determined using advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netnih.gov

Fungal Origin and Diversity of Coprinus Species

Elucidation of the Neodolastane Diterpenoid Skeleton

The structural core of this compound is a complex tricyclic system known as the neodolastane skeleton. acs.orgnih.gov Determining this intricate architecture was a key aspect of its characterization.

This compound is classified as a diterpenoid, a class of natural products derived from a twenty-carbon precursor. eolss.netnih.gov Its defining feature is the tricyclic neodolastane carbon skeleton, which is composed of a unique fusion of five-, seven-, and six-membered rings. rsc.orgnih.govrsc.org This 5-7-6 ring system is shared by all members of the heptemerone and guanacastepene families. acs.orgnih.gov The structure is further distinguished by two angular methyl groups. acs.org The complex, fused nature of this skeleton presents a considerable challenge for synthetic chemists and is a hallmark of this class of compounds. nih.gov

A critical step in the complete structural elucidation of a chiral molecule like this compound is the determination of its absolute stereochemistry—the precise three-dimensional arrangement of its atoms. The absolute configuration of naturally occurring (-)-Heptemerone B was definitively established through total synthesis. rsc.org

A concise and stereoselective total synthesis of the unnatural enantiomer, (+)-Heptemerone B, was first achieved. The key breakthrough came from the total synthesis of (-)-Heptemerone B. nih.govcapes.gov.br Through a chemical process called saponification, synthetic (-)-Heptemerone B was converted into (-)-guanacastepene E. acs.orgnih.govcapes.gov.br Since the absolute stereochemistry of (-)-guanacastepene E was already known, this chemical correlation firmly established the absolute stereochemistry of (-)-Heptemerone B as 5-(S). acs.orgnih.govcapes.gov.brstorkapp.me This work provided the final proof of the compound's exact spatial configuration. rsc.org

The initial investigation of Coprinus heptemerus led to the isolation of seven distinct but related compounds, named Heptemerones A through G. nih.govrsc.org While all members share the fundamental neodolastane skeleton, they exhibit significant structural diversity, primarily in their patterns of oxygenation and degrees of unsaturation on the lower rim of the molecule. rsc.orgacs.org

This structural variation is a common theme in families of natural products and suggests a divergent biosynthetic pathway from a common precursor. The key structural differences among the heptemerones are summarized below.

CompoundDistinguishing Structural Features
Heptemerone A The A-ring of the tricyclic system is oxidatively cleaved. rsc.org
This compound Features the core neodolastane skeleton with specific oxygenation patterns. rsc.orgacs.org
Heptemerones C-F Possess an additional hydroxyl (-OH) group at the C1 position. rsc.org
Heptemerone G Structurally resembles guanacastepene A but is missing an acetoxy group at the C13 position. rsc.org
Other Variations Some members of the family possess an additional furan (B31954) ring that connects atoms C2, C3, C4, and C15. rsc.org

This diversity within a single producing organism highlights the remarkable biosynthetic capacity of fungi.

Biosynthetic Pathway Investigations

Proposed Biogenetic Route to the Neodolastane Skeleton

The biosynthesis of Heptemerone B is proposed to originate from the universal C20 isoprenoid precursor, geranylgeranyl pyrophosphate (GGPP). mdpi.com While detailed biosynthetic studies on the heptemerone family of compounds have not been extensively reported, a plausible biogenetic pathway to the core neodolastane skeleton has been proposed based on related terpenoid chemistry. traunergroup.orgnsf.gov

The proposed sequence initiates with the ionization of GGPP, followed by a cascade of cyclization reactions. The first key cyclization is thought to form a dolabellane-type cation. This intermediate possesses the fused five- and eleven-membered rings characteristic of the dolabellane diterpenes. nsf.gov

Subsequent transformations are hypothesized to involve a transannular cyclization, a hallmark of many complex terpene biosyntheses. This intramolecular ring closure would forge the six-membered ring of the neodolastane core, resulting in the characteristic 5-7-6 tricyclic framework. Additionally, a series of Wagner-Meerwein rearrangements, specifically 1,2-hydride and methyl shifts, are proposed to occur, leading to the final neodolastane carbon skeleton. traunergroup.org This sequence of cyclizations and rearrangements is a common strategy in terpene biosynthesis to generate skeletal diversity from a linear precursor.

Putative Enzymatic Transformations in this compound Biosynthesis

While the specific enzymes responsible for this compound biosynthesis in Coprinus heptemerus have not been characterized, insights can be drawn from studies on the biosynthesis of the structurally related guanacastepene diterpenoids. cabidigitallibrary.orgasm.org Research on guanacastepene U biosynthesis in Psathyrella candolleana has identified two crucial enzymes that likely have homologs involved in the formation of this compound. asm.orgethz.ch

The key enzymatic transformations are proposed to be:

Diterpene Synthase Activity: The initial cyclization of GGPP to form the core neodolastane skeleton is hypothesized to be catalyzed by a Class I diterpene synthase (also known as a terpene cyclase). In the biosynthesis of guanacastepene U, an enzyme designated PsaD was shown to catalyze the cyclization of GGPP into a new guanacastane-type diterpene. asm.orgethz.ch It is highly probable that a homologous diterpene synthase in Coprinus heptemerus performs a similar function to generate the foundational neodolastane scaffold of this compound. asm.orgresearchgate.net Fungal terpene cyclases are known to be responsible for creating the vast structural diversity of terpene natural products from linear isoprenoid precursors. mdpi.com

Cytochrome P450 Monooxygenase Activity: Following the formation of the initial tricyclic hydrocarbon skeleton, a series of oxidative modifications are necessary to yield the final structure of this compound. These transformations, which include the installation of hydroxyl and ketone functionalities, are putatively carried out by cytochrome P450 monooxygenases (P450s). In the guanacastepene U pathway, a P450 enzyme, PsaA, was demonstrated to perform multiple oxidative steps on the diterpene backbone. asm.orgethz.ch Given the oxidized nature of this compound, it is almost certain that several P450 enzymes are involved in its late-stage biosynthetic tailoring.

The table below outlines the putative enzymes and their proposed functions in the biosynthesis of this compound, based on the characterized enzymes from guanacastepene biosynthesis.

Putative Enzyme ClassProposed Function in this compound BiosynthesisHomologous Enzyme (Guanacastepene U Biosynthesis)
Diterpene SynthaseCatalyzes the cyclization of Geranylgeranyl Pyrophosphate (GGPP) to the neodolastane skeleton.PsaD
Cytochrome P450 MonooxygenasesCatalyze multiple oxidation reactions to introduce hydroxyl and ketone functionalities.PsaA

Precursor Incorporation Studies and Mechanistic Hypotheses

To date, there are no published studies detailing precursor incorporation or isotopic labeling experiments specifically for the biosynthesis of this compound in Coprinus heptemerus. Such studies are crucial for definitively establishing the biosynthetic pathway and the origins of each carbon atom in the final molecule.

Despite the lack of direct experimental evidence from feeding studies, the mechanistic hypotheses for the formation of the neodolastane skeleton are well-grounded in the fundamental principles of terpene biosynthesis. The central hypothesis involves a series of cationic intermediates and rearrangements, as outlined in the proposed biogenetic route (Section 3.1). The initial cyclization of GGPP is thought to proceed through a series of carbocationic intermediates, with the enzyme active site guiding the folding of the linear precursor and stabilizing the reactive intermediates to ensure the stereospecific formation of the complex tricyclic system. mdpi.com The subsequent oxidative modifications by P450 enzymes are also proposed to follow well-established mechanisms of oxygen activation and insertion.

Genomic and Chemoenzymatic Approaches to Biosynthetic Gene Cluster Elucidation

The elucidation of the biosynthetic gene cluster (BGC) for this compound has not yet been reported. However, genomic and chemoenzymatic approaches in related fungal species provide a clear roadmap for its future identification and characterization.

In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are typically co-located on the chromosome in a BGC. mdpi.com This clustering facilitates the coordinated regulation of the pathway. The recent identification of the BGC for guanacastepene U in Psathyrella candolleana is a significant breakthrough. cabidigitallibrary.orgasm.orgethz.ch This cluster was found to contain the genes for the diterpene synthase (PsaD) and the cytochrome P450 monooxygenase (PsaA), confirming their roles in the pathway.

For this compound, a similar BGC is expected to be present in the genome of Coprinus heptemerus. Genome mining approaches, using the sequences of known diterpene synthases (like PsaD) and P450s as queries, could be employed to identify this putative cluster. In fact, analysis of the draft genome of a related coprinoid mushroom, Coprinopsis strossmayeri, has already revealed the presence of five terpene synthase genes, one of which is phylogenetically related to diterpene synthases, along with two geranylgeranyl diphosphate (B83284) synthase genes. asm.org This finding strongly suggests that the genetic machinery for diterpene biosynthesis is present in this fungal lineage and awaits discovery in Coprinus heptemerus.

Once the BGC for this compound is identified, heterologous expression of the entire cluster or individual genes in a suitable host organism, such as Aspergillus oryzae, could be used to confirm the function of the encoded enzymes and to produce this compound or its biosynthetic intermediates for further study. mdpi.com

Advanced Chemical Synthesis Methodologies

Strategic Frameworks for the Total Synthesis of Heptemerone B

The total synthesis of this compound has been achieved through carefully planned strategies that address the molecule's inherent structural complexities, particularly the control of stereochemistry and the efficient assembly of its multicyclic system.

A hallmark of the successful total synthesis of (-)-Heptemerone B is the implementation of a convergent strategy. capes.gov.brnih.govacs.org This approach involves the independent synthesis of complex molecular fragments, which are then joined together late in the synthetic sequence. This method is generally more efficient and flexible than a linear synthesis, where the molecule is built step-by-step from a single starting material.

In the synthesis developed by the Trauner group, the molecular framework was disconnected into two key building blocks: a cyclopentenone fragment representing the A-ring and a substituted furan (B31954) fragment that would evolve into the C-ring. capes.gov.brrsc.org These two fragments were prepared separately through multi-step sequences. rsc.org The crucial coupling of these two advanced intermediates was accomplished via a cuprate (B13416276) conjugate addition. capes.gov.brrsc.org Specifically, an organocuprate derived from the C-ring fragment was added to the cyclopentenone A-ring fragment, a reaction that simultaneously formed a key carbon-carbon bond and established one of the molecule's challenging all-carbon quaternary stereocenters. capes.gov.brnih.govrsc.org This convergent juncture efficiently assembled the carbon skeleton, paving the way for the final ring-closing reactions. acs.orgrsc.org The longest linear sequence in this synthesis comprises 17 to 18 steps from simple, known starting materials. capes.gov.brnih.gov

Achieving the correct absolute stereochemistry of this compound is a critical aspect of its total synthesis. Different strategies have been employed to exert precise chiral control over the multiple stereocenters.

In Trauner's synthesis of (-)-Heptemerone B, the absolute configuration of the key building blocks was established through well-precedented asymmetric reactions. capes.gov.brnih.gov One of the primary methods used was a chiral auxiliary-mediated carbonyl-ene reaction. rsc.org A chiral glyoxalate ester, using trans-2-phenylcyclohexanol as a recoverable chiral auxiliary, reacted with an alkene to set a key stereocenter in an anti-diastereomeric ratio of 10:1. wikipedia.orgthieme-connect.com The chirality was also controlled through an asymmetric reduction in the synthesis of the other fragment. capes.gov.brnih.gov This approach relies on substrate control and the use of stoichiometric chiral reagents to guide the stereochemical outcome.

A different, more modern approach has been developed by the Stoltz group, which reported the first catalytic enantioselective route to the tricyclic core common to both guanacastepenes and heptemerones. nih.govcaltech.edu Their strategy establishes the two all-carbon quaternary stereocenters using sequential palladium-catalyzed decarboxylative allylic alkylation reactions. nih.gov An asymmetric version of this reaction, starting with a racemic β-ketoester, serves as the initial source of asymmetry for the entire synthesis. nih.gov This catalytic method represents a highly efficient and atom-economical way to achieve enantioselectivity. nih.gov

Convergent Synthetic Strategies and Logic

Pivotal Reaction Methodologies for Core Structure Construction

The construction of the signature [5-7-6] tricyclic system of this compound, particularly the central seven-membered carbocycle, has required the use of powerful and sometimes unconventional reaction methodologies.

The formation of medium-sized rings, such as the seven-membered ring in this compound, is an entropically and enthalpically challenging task in synthetic chemistry. thieme-connect.com

A key innovation in the total synthesis of (-)-Heptemerone B was the use of an uncommon electrochemical oxidation to close the central seven-membered ring. capes.gov.brrsc.orgstorkapp.me This pivotal step addresses a fundamental challenge in the synthesis: the coupling of two nucleophilic centers, a silyl (B83357) enol ether and a furan ring. thieme-connect.com Standard ionic chemistry would not permit such a transformation. The electrochemical approach provides an "umpolung" or reversal of polarity, by selectively oxidizing one of the nucleophiles. rsc.orgthieme-connect.com

The reaction proceeds via the anodic oxidation of the silyl enol ether generated from the coupled product of the A and C rings. rsc.orgthieme-connect.com This selective one-electron oxidation forms a highly reactive radical cation intermediate. thieme-connect.comnih.govwustl.edu This radical cation is then trapped intramolecularly by the nucleophilic furan ring, forging the key C1-C2 bond and constructing the seven-membered ring. thieme-connect.comthieme-connect.comcapes.gov.br The reaction is remarkably selective, providing the desired tetracyclic product in good yield as a single isomer. thieme-connect.com This method, which builds on pioneering work in synthetic organic electrochemistry, demonstrates how radical cation intermediates can be harnessed to achieve transformations that are difficult to access through traditional means. acs.orgnih.govnih.gov

Ring-closing metathesis (RCM) is a powerful and widely used method for the formation of carbocycles in natural product synthesis. thieme-connect.com In the context of the this compound synthesis by Trauner's group, RCM was strategically employed to form the five-membered A-ring of the molecule, not the central seven-membered ring. capes.gov.brnih.govthieme-connect.comwiley-vch.de A 1,6-diene precursor was efficiently cyclized using a second-generation Grubbs catalyst to construct the cyclopentene (B43876) ring of a key synthetic intermediate. rsc.orgwiley-vch.de

While not used for the seven-membered ring in this specific total synthesis, RCM is a viable and documented strategy for constructing the hydroazulene (fused five- and seven-membered ring) core of related neodolastane diterpenoids. rsc.org Other synthetic campaigns targeting this family of natural products have successfully utilized RCM to close the seven-membered ring, demonstrating the versatility of this reaction in complex settings. rsc.org

Formation of the Central Seven-Membered Carbocycle

Cycloaddition Reactions

While various cycloaddition strategies are employed in the synthesis of seven-membered rings, the approaches to the guanacastepene core have featured notable examples. In a convergent strategy for guanacastepene A and E, a key step involved an intramolecular enone-olefin [2+2] photocycloaddition. nih.govacs.org This transformation was instrumental in setting up a cyclobutane (B1203170) intermediate, which, through a subsequent stereoelectronically controlled reductive fragmentation, enabled the formation of the central seven-membered ring. nih.gov This two-step process effectively functions as a formal [5+2] cycloaddition, demonstrating a creative solution to construct the challenging 5-7-6 tricyclic system.

Stereocontrolled Construction of Quaternary Centers via Intramolecular Heck Reactions

The intramolecular Mizoroki-Heck (M-H) reaction is a powerful process for forming carbon-carbon bonds to construct cyclic systems, and its asymmetric variant has become a reliable method for creating tertiary and quaternary stereocenters. chim.itacs.org This reaction has been a cornerstone in the synthesis of numerous complex natural products. wikipedia.orgexlibrisgroup.com

In the total synthesis of (-)-Heptemerone B, the intramolecular Heck reaction was a key strategic element. capes.gov.bracs.orgnih.gov It was employed to forge one of the molecule's critical quaternary stereocenters. capes.gov.bracs.orgnih.gov The reaction's ability to form highly congested quaternary carbons, even in sterically demanding environments, was crucial for the successful construction of the complex polycyclic framework. nih.gov Specifically, the synthesis developed by Trauner and colleagues involved the disconnection of the core structure to a precursor primed for an intramolecular Heck reaction to form the A-ring of the molecule. acs.org In a related synthesis of Guanacastepene N, a rare and high-yielding 7-endo Heck cyclization was used to construct the central seven-membered B ring, highlighting the versatility of this reaction in forming various ring sizes within the neodolastane family. nih.gov

Introduction of Stereochemistry via Cuprate Conjugate Additions

Organocuprate reagents are widely used for their ability to perform 1,4-conjugate additions to α,β-unsaturated carbonyl compounds. wikipedia.org This reaction is a reliable method for carbon-carbon bond formation and has been adapted for stereoselective transformations. wikipedia.orgacs.org

In the convergent total synthesis of (-)-Heptemerone B, a cuprate conjugate addition was strategically used to establish the other crucial quaternary stereocenter at the C11 position. capes.gov.bracs.orgnih.govresearchgate.net The synthesis plan involved joining two major building blocks, representing the A and C rings of the molecule, via this reaction. rsc.org The addition of an organocuprate derived from the C-ring fragment to a cyclopentenone precursor of the A-ring fragment successfully created the C11 all-carbon quaternary stereocenter with the desired stereochemistry. nih.govrsc.org This challenging transformation linked the two key fragments and set the stage for the subsequent closure of the central seven-membered ring. nih.gov The success of this step often relies on the careful selection of reagents and additives, such as Lewis acids, to ensure high yield and stereoselectivity. rsc.orgpitt.edu

Synthetic Pathways to Related Neodolastane Diterpenoids (e.g., Guanacastepenes)

The Guanacastepenes are a family of diterpenoids that share the same 5-7-6 fused tricyclic neodolastane skeleton as the Heptemerones. acs.orgnih.gov As such, synthetic strategies often overlap or provide mutual inspiration. The first total synthesis of (±)-Guanacastepene A by the Danishefsky group was a landmark achievement that has been followed by numerous other approaches to various members of the family. nih.govillinois.edu

Key strategies in Guanacastepene synthesis include:

Ring-Closing Metathesis (RCM): Several approaches have utilized RCM to form the hydroazulene (fused five- and seven-membered ring) core of the molecule. nih.gov

Cycloaddition/Fragmentation: As mentioned, the Sorensen synthesis of Guanacastepene A and E employed a [2+2] photocycloaddition followed by a cyclobutane fragmentation to construct the seven-membered ring. nih.govacs.orgorganic-chemistry.org

Heck Cyclizations: An uncommon 7-endo Heck cyclization was pivotal in the enantioselective total synthesis of Guanacastepene N, demonstrating a direct approach to the central ring. nih.gov

Cross-Coupling Reactions: The union of major fragments has been achieved using powerful cross-coupling reactions, such as the π-allyl Stille cross-coupling, to link the A and C ring precursors. nih.govacs.orgresearchgate.net

Radical Cyclizations: Titanocene(III)-mediated radical cascade cyclizations have been explored to generate the tricyclic framework, featuring a 7-endo ring closure as the final step. thieme-connect.com

These diverse pathways underscore the chemical complexity of the neodolastane core and the variety of synthetic solutions devised to assemble it. thieme-connect.com

Development of Novel Methodologies Inspired by this compound Synthesis

The synthesis of complex natural products like this compound is a primary driver for the development of new synthetic methods and strategies. engineering.org.cndigitellinc.comopenaccessjournals.com While the syntheses of this compound and the Guanacastepenes may not have led to the invention of entirely new named reactions, they have pushed the boundaries of existing methodologies and inspired innovative strategic applications. rsc.org

A significant methodological highlight from the Trauner synthesis of (-)-Heptemerone B was the application of an uncommon electrochemical oxidation for the closure of the central seven-membered ring. capes.gov.bracs.orgthieme-connect.com After the key cuprate addition, the resulting silyl enol ether was coupled with the furan moiety of the molecule under anodic oxidation conditions. rsc.orgacs.org This electro-oxidative C-C bond formation is an elegant example of umpolung reactivity, coupling two nucleophilic centers. acs.org The successful application of this method in such a complex setting demonstrates the power of synthetic electrochemistry to forge challenging bonds that might be difficult to achieve with conventional reagents, offering a sustainable and powerful tool for constructing complex molecular architectures. thieme-connect.comacs.org

Structure Activity Relationship Sar Studies and Analog Design

Rational Design and Synthesis of Heptemerone B Analogues and Derivatives

The rational design of this compound analogues is intrinsically linked to the total syntheses developed for it and its sister compounds. The convergent and stereoselective total synthesis of (-)-Heptemerone B by Trauner and colleagues is a landmark achievement that enables the generation of derivatives. traunergroup.orgcapes.gov.br This synthetic strategy employs several key reactions that could be adapted to produce analogues. A critical step is the closure of the central seven-membered ring via an uncommon electrochemical oxidation, a method that offers a high degree of control and is amenable to substrate modification. capes.gov.brnih.govresearchgate.netthieme-connect.com The synthesis also features the creation of two quaternary stereocenters using an intramolecular Heck reaction and a cuprate (B13416276) conjugate addition, along with a ring-closing metathesis to form the five-membered ring. capes.gov.brnih.gov The modularity of this approach, which joins distinct molecular building blocks, allows for the introduction of variations to probe the SAR.

Furthermore, the development of synthetic routes to other members of the family, such as (±)-Heptemerone G, provides additional platforms for analogue design. nih.govacs.orgthieme-connect.com These syntheses establish versatile tricyclic intermediates that can be chemically manipulated to explore the impact of different functional groups on the core scaffold. acs.orgnih.gov For instance, strategies have been developed that allow for the construction of the key tricyclic 5-7-6 scaffold from simple starting materials like 2-methylcyclopent-2-en-1-one, offering pathways to a variety of neodolestane diterpenoids. nih.govacs.org

Investigation of Structural Modifications and Their Impact on Biological Activities (Mechanistic Focus)

Direct chemical modification of this compound has provided foundational SAR data. A simple saponification (hydrolysis of the ester group) of (-)-Heptemerone B yields (-)-Guanacastepene E. capes.gov.brnih.gov This single transformation removes the acetate (B1210297) group at the C5 position, directly linking this functionality to differences in biological profiles between the two molecules.

Nature itself has provided a range of analogues through the isolation of Heptemerones A-G from the fungus Coprinus heptemerus. mdpi.com These compounds possess the same core skeleton but differ in their oxygenation and substitution patterns. Comparative biological assays of these natural analogues reveal important SAR trends. While the antibacterial activities of the heptemerones are generally reported as weak, they show potent activity against fungal germination. rsc.org

Among the tested compounds, Heptemerone G is often the most biologically active. rsc.org For example, Heptemerone G, which lacks the C5-acetoxy group found in this compound and instead has a hydroxyl group, displayed the most potent cytotoxic activity against the Mono-Mac-6 human monocytic leukemia cell line with an IC₅₀ value of 2.8 µM. rsc.org This highlights that the substituent at the C5 position is a significant determinant of cytotoxic potency.

FeatureThis compoundHeptemerone GImpact on Activity
Substituent at C5 Acetoxy (-OAc)Hydroxyl (-OH)The hydroxyl group in Heptemerone G is associated with higher cytotoxic activity compared to the acetoxy group in this compound. rsc.org
Relationship Natural ProductNatural ProductBoth are part of the heptemerone family isolated from Coprinus heptemerus. mdpi.com

Identification of Key Pharmacophoric Elements

The pharmacophore of a molecule describes the essential steric and electronic features necessary for its biological activity. For the heptemerone family, specific structural motifs are considered crucial. Based on studies of the highly active Heptemerone G, it has been proposed that the α,β-unsaturated ketone functionality within the six-membered ring is a key pharmacophoric element.

Application of Computational Chemistry in SAR Elucidation (e.g., Conformational Analysis, Molecular Docking without Efficacy Data)

While comprehensive computational studies focused specifically on this compound are not widely published, computational chemistry is a vital tool for understanding the SAR of the broader neodolastane class. Molecular modeling, for instance, was used as part of the structural elucidation in the total synthesis of this compound. nih.gov

Computational techniques can be applied to explore several aspects of this compound's structure and potential interactions.

Conformational Analysis: The fused 5-7-6 ring system of this compound is complex and can adopt various low-energy conformations. Computational methods like quantum chemical calculations can be used to determine the most stable three-dimensional structures of this compound and its analogues. mdpi.com Understanding the preferred shape of the molecule is fundamental to understanding how it fits into a biological target.

Molecular Docking: Molecular docking simulations could be used to place the determined low-energy conformations of this compound into the binding sites of potential protein targets. dokumen.pub While these studies would not provide definitive efficacy data, they can generate hypotheses about which proteins this compound might interact with and predict the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This can help rationalize the importance of functional groups, such as the C5-hydroxyl/acetoxy group, and guide the design of new analogues with improved binding affinity.

Biological Activity Profiling and Mechanistic Studies in Vitro and Cellular Level

Antifungal Activities and Associated Cellular Mechanisms

The heptemerone family of compounds is noted for its potent antifungal properties, particularly its ability to inhibit the germination of fungal spores. rsc.org

Inhibition of Fungal Germination

Heptemerones have demonstrated significant inhibitory effects on the germination of conidia from various fungal species. rsc.org Research has shown that the potency of this inhibition is influenced by the experimental conditions, with the compounds being five to ten times more active in water compared to complex growth media. rsc.orguni-halle.de Among the heptemerones, Heptemerone G has been identified as the most active, with minimum inhibitory concentrations (MIC) as low as 1 µg/ml against fungi such as Magnaporthe grisea. rsc.orgflvc.org

While Heptemerone B is recognized as having antifungal properties, specific MIC data for its direct effect on fungal germination are not as extensively reported as for its analogues like Heptemerone G. flvc.org The activity of related heptemerones provides context for the antifungal potential of this structural class. rsc.org

Table 1: Inhibition of Fungal Conidia Germination by Heptemerone Analogues

Fungal SpeciesHeptemerone C (MIC in µg/ml)Heptemerone D (MIC in µg/ml)Heptemerone F (MIC in µg/ml)Heptemerone G (MIC in µg/ml)
Bipolaris victoriae>100>100>10020
Botrytis cinerea50100505
Colletotrichum graminicola50100505
Drechslera oryzae100>10010010
Fusarium solani100>10010010
Magnaporthe grisea2050201
Ascochyta pisi50100505
Cladosporium cladosporioides50100505
Penicillium notatum50100505
Septoria tritici2050201
Data sourced from studies on heptemerones C, D, F, and G. rsc.org MIC values were determined in a complex YMG medium.

Identification of Cellular Targets and Pathways in Fungi

Mechanistic studies suggest that the antifungal action of heptemerones stems from a non-selective mode of action. The proposed active pharmacophores are the α,β-unsaturated aldehyde and α,β-unsaturated ketone moieties present in the molecular structure. rsc.org Research on Heptemerone G demonstrated that its biological activity was nullified after reacting with cysteine, which suggests that the compound acts via Michael addition to nucleophilic groups in cellular macromolecules. rsc.org This non-specific alkylation is consistent with the observation that Heptemerone G causes a general inhibition of all macromolecular syntheses in the fungus Magnaporthe grisea.

In Vitro Cytotoxicity and Antiproliferative Effects on Cell Lines

The cytotoxic potential of the heptemerone family has been evaluated against a panel of human cancer cell lines. rsc.org

Assessment of Effects on Specific Cancer Cell Lines (e.g., Mono-Mac-6, HCT116, MDA-MB-435)

In vitro cytotoxicity assays have been performed to determine the 50% inhibitory concentration (IC₅₀) of heptemerones on various cancer cell lines. rsc.org Testing against the human monocytic leukemia cell line Mono-Mac-6 revealed that Heptemerone G was the most potent among the tested analogues, with an IC₅₀ value of 2.8 µM. rsc.org In contrast, this compound was found to be inactive against this cell line at concentrations up to 100 µg/mL.

Data regarding the specific cytotoxic effects of this compound on the human colon cancer cell line HCT116 and the human breast carcinoma cell line MDA-MB-435 are limited. However, related neodolastane diterpenoids have shown activity against these lines. For instance, plicatilisin A exhibited significant cytotoxicity against HCT116 with an IC₅₀ of 2.1 µM, and radianspene C was notably active against MDA-MB-435 with an IC₅₀ of 0.91 µM. nih.gov These findings highlight the cytotoxic potential within this structural class, although direct activity by this compound on these specific cell lines has not been established in the reviewed literature.

Table 2: In Vitro Cytotoxicity (IC₅₀) of this compound and Related Compounds Against Selected Human Cancer Cell Lines

CompoundMono-Mac-6 (IC₅₀ in µM)HCT116 (IC₅₀ in µM)MDA-MB-435 (IC₅₀ in µM)
This compound Inactive (>100 µg/mL) Not ReportedNot Reported
Heptemerone G2.8 rsc.orgNot ReportedNot Reported
Plicatilisin ANot Reported2.1 nih.govdokumen.pubNot Reported
Radianspene CNot ReportedNot Reported0.91 nih.gov
Data included for related compounds to provide context on the activity of the broader chemical family.

Mechanistic Investigations of Cellular Processes (e.g., effects on cell cycle, induction of apoptosis pathways)

Detailed mechanistic studies elucidating the effects of this compound on cellular processes such as cell cycle progression and the induction of apoptosis are not extensively documented in the available scientific literature. While some related fungal metabolites have been shown to induce apoptosis or autophagy in cancer cells, specific data linking this compound to these mechanisms is currently lacking. nih.govmdpi.comnih.gov

Antibacterial Activity: Mechanistic Insights at the Cellular Level

The antibacterial properties of the heptemerone class of compounds have been investigated and are generally considered to be weak. rsc.org Studies on Heptemerones C, D, and G showed bacteriostatic activity against several Gram-positive bacteria, including Micrococcus luteus, Corynebacterium insidiosum, Bacillus brevis, and Bacillus subtilis. rsc.org

Similar to its antifungal activity, the proposed mechanism for the antibacterial effects of this compound class involves its reactive α,β-unsaturated ketone and aldehyde functionalities. rsc.org These groups are thought to react non-selectively with biological nucleophiles, such as cysteine residues in proteins, leading to a general disruption of macromolecular synthesis. This mechanism is supported by experiments with Heptemerone G, where its antibacterial action was negated upon reaction with cysteine, suggesting a non-specific mode of inhibition. rsc.org

Exploration of Other Reported Biological Interactions (e.g., enzyme inhibition, molecular binding events)

While comprehensive biological assays and specific structure-activity relationship studies for this compound are not extensively documented in publicly available research, preliminary studies on the heptemerone family of compounds provide insights into their biological interactions beyond general cytotoxicity.

Detailed investigations into specific enzyme inhibition or direct molecular binding events for this compound are limited. However, research on the closely related compound, Heptemerone G, offers a potential mechanistic understanding that may extend to other members of the heptemerone family possessing similar structural features. The biological activity of Heptemerone G has been attributed to the presence of α,β-unsaturated aldehyde and ketone functionalities. These reactive groups are proposed to act as pharmacophores, capable of undergoing Michael addition reactions with nucleophilic residues in biological macromolecules, such as the thiol group of cysteine. This suggests a mechanism of non-selective, covalent modification of proteins, which could contribute to the observed biological effects, rather than inhibition of a specific enzyme through high-affinity binding. When Heptemerone G was reacted with cysteine, its antibacterial activity was reportedly diminished, supporting this hypothesis of a non-specific interaction.

The biological activities of the broader neodolastane diterpenoid class, to which this compound belongs, have been primarily evaluated for their antibiotic, antifungal, and anticancer properties. rsc.org While the antibacterial activity of heptemerones is generally considered weak, they have demonstrated notable antifungal activity, particularly in the inhibition of fungal germination.

The cytotoxic activities of several heptemerones have been evaluated against various human cancer cell lines, as detailed in the table below. This represents a significant biological interaction at the cellular level, although the precise molecular targets remain largely unelucidated.

CompoundCell LineActivityIC50 (µM)
Heptemerone A Jurkat (T-cell leukemia)Cytotoxic10.8-216.3
Mono-Mac-6 (monocytic leukemia)Cytotoxic10.8-216.3
HeLa (cervical cancer)Cytotoxic10.8-216.3
HepG2 (hepatocellular carcinoma)Cytotoxic10.8-216.3
Heptemerone C Jurkat (T-cell leukemia)Cytotoxic-
Mono-Mac-6 (monocytic leukemia)Cytotoxic-
HeLa (cervical cancer)Cytotoxic-
HepG2 (hepatocellular carcinoma)Cytotoxic-
Heptemerone G Mono-Mac-6 (monocytic leukemia)Cytotoxic2.8

Data sourced from a 2014 review on neodolastane diterpenoids. rsc.org The specific IC50 values for Heptemerone C were not provided in the source.

Advanced Analytical and Spectroscopic Methodologies in Research

Spectroscopic Techniques for Structural Characterization of Synthetic Intermediates and Derivatives

The synthesis of a complex molecule like Heptemerone B involves numerous steps, each yielding an intermediate that must be rigorously characterized to ensure the correct stereochemistry and connectivity are achieved. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the cornerstones of this analytical endeavor.

Advanced NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are indispensable for determining the structure of synthetic intermediates. researchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allow chemists to piece together the carbon skeleton and the relative positions of protons. researchgate.net In the synthesis of molecules with structural similarities to this compound, such as the guanacastepenes, nOe (Nuclear Overhauser Effect) experiments have been crucial in confirming the stereochemistry of newly formed centers. nih.gov For instance, in the total synthesis of (-)-Heptemerone B, NMR data was essential to confirm the structures of key intermediates. umich.edu

X-ray Crystallography: When a crystalline sample of a synthetic intermediate or a derivative can be obtained, single-crystal X-ray diffraction provides an unambiguous determination of its three-dimensional structure. researchgate.netacs.org This technique has been pivotal in confirming the absolute configuration of complex natural products and their synthetic precursors. umich.edu In research related to the guanacastepene and heptemerone families, X-ray crystallography has been used to determine the structures of various members, providing a solid foundation for synthetic efforts. For example, the structure of a key intermediate in a synthetic route towards the guanacastepene core was confirmed by X-ray crystallography. researchgate.net

The following table provides an overview of the application of these spectroscopic techniques in the study of this compound and related compounds.

Technique Application Information Obtained Example from Literature
¹H and ¹³C NMRStructural elucidation of synthetic intermediatesConnectivity of atoms, chemical environment of protons and carbonsUsed to characterize all new compounds in synthetic pathways. nih.gov
2D NMR (COSY, HSQC, HMBC)Detailed structural analysisCorrelation between protons, direct and long-range C-H correlationsElucidation of the planar architecture of related diterpenoids. researchgate.net
nOe SpectroscopyDetermination of stereochemistrySpatial proximity of protons, confirming relative configurationConfirmed the site of A-ring oxidation in a synthetic intermediate. nih.gov
X-ray CrystallographyAbsolute structure determinationPrecise 3D arrangement of atoms in a crystal latticeConfirmed the constitution and relative configuration of a key synthetic intermediate. researchgate.net

Mass Spectrometry for Reaction Monitoring and Mechanistic Pathway Elucidation

Mass spectrometry (MS) is a powerful tool for monitoring the progress of reactions and gaining insights into mechanistic pathways. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of elemental compositions of reactants, intermediates, and products. umich.edufu-berlin.de

In the context of this compound synthesis, MS is used to:

Monitor Reaction Progress: By analyzing small aliquots of the reaction mixture, chemists can track the disappearance of starting materials and the appearance of products, helping to determine when a reaction is complete. ethz.ch

Identify Intermediates: In complex reaction cascades, transient intermediates can sometimes be detected by MS, providing valuable clues about the reaction mechanism. For example, in studies of electrochemical reactions, ESI-MS has been used to characterize intermediates. acs.org

Confirm Product Identity: HRMS provides an accurate mass of the final product, which, in conjunction with NMR data, confirms its identity. umich.edu In the total synthesis of (-)-Heptemerone B, the molecular formula of intermediates was confirmed by HRMS. capes.gov.br

The table below summarizes the use of mass spectrometry in the research of this compound and its synthesis.

Technique Application Information Obtained Example from Literature
ESI-MSMonitoring reactions and identifying charged speciesMass-to-charge ratio of ions in solutionAnalysis of reaction mixtures in the total synthesis of related natural products. acs.orgethz.ch
HRMS (e.g., ESI-TOF)Accurate mass determinationElemental composition of moleculesConfirmed the molecular formula of synthetic intermediates. fu-berlin.deudel.edu
GC-MSAnalysis of volatile compounds in extractsIdentification of components in a mixtureUsed for the metabolic profiling of extracts containing related compounds. researchgate.net

Electrochemical Analytical Techniques for Reaction Mechanism Studies

The total synthesis of (-)-Heptemerone B features a key electrochemical oxidation step to form the central seven-membered ring. capes.gov.brthieme-connect.com Understanding the mechanism of such electrochemical reactions is crucial for optimizing reaction conditions and yields. Cyclic voltammetry (CV) and controlled potential electrolysis are powerful techniques for this purpose.

Cyclic Voltammetry (CV): CV is used to probe the redox properties of a molecule. wustl.edu By scanning the potential of an electrode and measuring the resulting current, a voltammogram is obtained which reveals the oxidation and reduction potentials of the species in solution. acs.org This information is critical for:

Determining the feasibility of an electrochemical reaction: CV can show whether a desired oxidation or reduction occurs at a potential that is accessible and selective. acs.org

Investigating reaction mechanisms: The shape of the voltammogram can provide insights into the kinetics of electron transfer and the stability of the resulting radical ions. wustl.eduacs.org In studies related to the synthesis of (-)-Heptemerone B, CV was used to understand the oxidative cyclization process. wustl.edu

Controlled Potential Electrolysis: In this technique, the potential of the working electrode is held constant at a value where the desired electrochemical reaction occurs. sci-hub.se This allows for the selective oxidation or reduction of a substrate on a preparative scale. researchgate.net During the electrolysis, the current is monitored over time, which can provide information about the reaction kinetics and the number of electrons transferred. This method was central to the successful synthesis of (-)-Heptemerone B. capes.gov.br

The following table details the application of electrochemical techniques in the study of this compound's synthesis.

Technique Application Information Obtained Example from Literature
Cyclic Voltammetry (CV)Probing redox properties and reaction mechanismsOxidation and reduction potentials, stability of intermediatesUsed to gain mechanistic insight into the electrochemical ring closure. nih.govacs.org
Controlled Potential ElectrolysisPreparative scale synthesis and mechanistic studiesSelective transformation of substrates, reaction kineticsEmployed in the key seven-membered ring-closing step of the (-)-Heptemerone B synthesis. capes.gov.brsci-hub.se

Chromatographic and Separation Methodologies for Research Purity and Analysis

Chromatographic techniques are essential for the purification of synthetic intermediates and final products, as well as for the analysis of complex mixtures such as natural product extracts.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): This powerful combination allows for the separation of compounds in a mixture by liquid chromatography, followed by their detection and identification with high-resolution mass spectrometry. LC-HRMS is particularly useful for the analysis of complex extracts to identify known compounds and discover new ones. who.int For instance, LC-HRMS analysis of fungal extracts has led to the identification of various bioactive compounds, including those related to the heptemerones. who.int

Column Chromatography: This is a fundamental purification technique used throughout the synthesis of this compound and its analogues. wikipedia.org By passing the reaction mixture through a column packed with a stationary phase (e.g., silica (B1680970) gel), the different components can be separated based on their polarity, allowing for the isolation of the desired product in high purity. wikipedia.org

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and faster separation times compared to traditional column chromatography. It is often used for the final purification of compounds and for the analysis of their purity. nih.govumich.edu Chiral HPLC, which uses a chiral stationary phase, is employed to separate enantiomers and determine the enantiomeric excess of a chiral product. nih.gov

The table below outlines the use of chromatographic methods in this compound research.

Technique Application Purpose Example from Literature
LC-HRMSAnalysis of complex mixturesSeparation and identification of compounds in natural product extractsChemical analysis of methanolic extracts of fungi. who.int
Column ChromatographyPurification of synthetic intermediates and productsIsolation of desired compounds from reaction mixturesUsed for the separation of diastereomers in a synthetic route. wikipedia.org
HPLCFinal purification and purity analysisAchieving high purity of the final productUsed for the purification of synthetic intermediates. nih.govumich.edu
Chiral HPLCSeparation of enantiomersDetermination of enantiomeric excessUtilized in asymmetric synthesis to assess the stereoselectivity of reactions. nih.gov

Future Perspectives and Research Directions for Heptemerone B

Unexplored Avenues in Heptemerone B Biosynthesis

The biosynthesis of the guanacastepene and heptemerone family of diterpenoids, characterized by their fused 5-7-6 tricyclic ring system, presents a fascinating area for investigation. rsc.orgmdpi.com While the general pathway is presumed to originate from geranylgeranyl diphosphate (B83284), the specific enzymatic machinery and intermediate transformations leading to the unique neodolastane skeleton of this compound are not fully understood. mdpi.com

Future research should focus on identifying and characterizing the key enzymes involved in this pathway, particularly the cyclase(s) responsible for constructing the distinctive seven-membered ring. Unexplored avenues include:

Genomic and Transcriptomic Analysis: Sequencing the genome of the source organism (an unidentified endophytic fungus) to identify putative gene clusters encoding the biosynthetic enzymes.

Heterologous Expression and Enzyme Assays: Expressing candidate genes in a host organism (like Aspergillus oryzae or Saccharomyces cerevisiae) to characterize the function of individual enzymes (e.g., terpene synthases, P450 monooxygenases, acetyltransferases) and reconstitute key steps of the pathway.

Isotopic Labeling Studies: Feeding advanced, isotopically labeled precursors to the fungal culture to trace the intricate bond formations and rearrangements that occur during the cyclization cascades.

A deeper understanding of the biosynthesis could not only reveal novel enzymatic mechanisms but also pave the way for chemoenzymatic synthesis strategies. researchgate.net

Next-Generation Synthetic Strategies and Methodological Innovations

Future synthetic endeavors should aim for increased efficiency, step-economy, and the development of novel methodologies. Key areas for innovation include:

Advanced Cycloaddition Strategies: Exploring alternative cycloaddition reactions, such as [5+2] cycloadditions catalyzed by rhodium or ruthenium, which have proven effective for constructing seven-membered rings in other natural products. thieme-connect.com

Flow Chemistry and Photochemistry: Implementing continuous flow systems for key transformations, including the electrochemical step, to enhance reproducibility, scalability, and safety. worldscientific.com Photochemical methods could also offer new routes for C-C bond formation and ring construction under mild conditions.

C-H Functionalization: Developing late-stage C-H functionalization strategies to directly install oxygenation or other functionalities onto the core structure, which would provide rapid access to a diverse range of analogues. acs.org

Novel Ring-Closing Metathesis (RCM) Catalysts: While RCM was used to form the five-membered ring in the original synthesis, next-generation catalysts could potentially be employed to construct the more challenging seven-membered ring with greater efficiency. capes.gov.brnih.govthieme-connect.com

The table below summarizes potential next-generation strategies compared to the established method.

Strategy Established Method (Trauner Synthesis) Potential Next-Generation Approach Anticipated Advantage
7-Membered Ring Formation Anodic Oxidation Coupling capes.gov.brthieme-connect.com[5+2] Cycloaddition thieme-connect.comPotentially higher convergence and stereocontrol.
Process Technology Batch ChemistryContinuous Flow Synthesis worldscientific.comImproved scalability, safety, and process control.
Analogue Synthesis Stepwise synthesis of precursorsLate-Stage C-H Functionalization acs.orgRapid diversification of the natural product core.
Overall Strategy Multi-step linear sequence nih.govConvergent strategies using novel catalystsIncreased overall yield and step-economy.

Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level

This compound and its congeners, the guanacastepenes, have reported antibiotic, antifungal, and cytotoxic activities. rsc.org Guanacastepene A, for instance, showed activity against antibiotic-resistant Gram-positive bacteria. However, for this compound itself, the specific molecular targets and the mechanisms underpinning its bioactivity remain largely uncharacterized. The cytotoxic action of structurally related compounds like the illudins involves DNA alkylation, suggesting a potential avenue of investigation. cabidigitallibrary.org

Future research must move beyond preliminary screenings to a deep-dive mechanistic understanding. This requires:

Target Identification Studies: Employing techniques like affinity chromatography, chemical proteomics, and thermal proteome profiling to identify the specific cellular proteins that this compound binds to.

Cellular Pathway Analysis: Using transcriptomics (RNA-seq) and proteomics to understand how treatment with this compound affects global gene and protein expression, revealing the cellular pathways it perturbs.

Biophysical Assays: Conducting in vitro assays with identified target proteins to validate the binding interaction and determine its affinity and kinetics.

Structural Biology: Obtaining co-crystal structures of this compound bound to its target(s) to visualize the interaction at an atomic level, providing a definitive basis for its mechanism of action.

Development of Advanced Analogues as Chemical Probes for Biological Systems

The development of synthetic analogues is crucial not only for exploring structure-activity relationships (SAR) but also for creating sophisticated tools to probe biological systems. udel.eduuvm.edu By strategically modifying the this compound scaffold, chemists can create chemical probes designed for specific experimental applications.

Future directions in this area include:

Photoaffinity Probes: Incorporating photo-reactive groups (e.g., diazirines, benzophenones) into the this compound structure. Upon UV irradiation, these probes can form a covalent bond with their target protein, enabling unambiguous target identification.

"Clickable" Analogues: Introducing bio-orthogonal handles, such as terminal alkynes or azides, onto the molecule. These handles allow for the "clicking" on of reporter tags (like fluorophores or biotin) after the probe has interacted with its cellular targets, facilitating visualization and pulldown experiments.

Fluorescently Labeled Analogues: Attaching a fluorophore to a position on the this compound molecule that does not disrupt its biological activity. Such probes would allow for real-time visualization of the compound's subcellular localization and dynamics using fluorescence microscopy.

Minimalist Active Pharmacophores: Systematically simplifying the complex ring structure to identify the minimal structural motif required for biological activity, guiding the design of more synthetically accessible and potent compounds.

Probe Type Functional Group to Introduce Application Key Research Question Addressed
Photoaffinity ProbeDiazirine, BenzophenoneCovalent labeling of target proteinsWhat are the direct binding partners of this compound?
Clickable ProbeAlkyne, AzideTarget identification and visualizationWhere does this compound accumulate in the cell?
Fluorescent AnalogueFluorophore (e.g., BODIPY, Cy5)Live-cell imagingWhat is the dynamic localization of this compound?
Rigidified AnalogueStrategic conformational locksReceptor binding studies udel.eduWhat is the bioactive conformation of this compound?

Integration of Artificial Intelligence and Computational Design in this compound Research

The integration of artificial intelligence (AI) and computational chemistry is revolutionizing natural product research and drug discovery. mdpi.comnih.gov These tools offer powerful new ways to accelerate research on this compound.

Key opportunities for integration include:

Analogue Design and Virtual Screening: Using machine learning models and generative algorithms to design novel this compound analogues with predicted improvements in activity, selectivity, or pharmacokinetic properties. arxiv.orgnih.gov These virtual libraries can then be screened in silico against computationally modeled protein targets to prioritize the most promising candidates for synthesis.

Biosynthetic Pathway Elucidation: Applying computational enzymology and molecular docking to model the interactions between biosynthetic intermediates and candidate enzymes identified from genomic data, helping to predict enzyme function and reconstruct the biosynthetic pathway. researchgate.net

Synthetic Route Optimization: Employing AI-driven retrosynthesis software to propose novel and more efficient synthetic routes to the this compound core and its analogues. Machine learning can also be used to predict reaction outcomes and optimize conditions, reducing experimental effort. acs.org

Mechanism of Action Prediction: Utilizing computational models to dock this compound against a wide array of known protein structures to generate hypotheses about its potential biological targets, which can then be validated experimentally.

The synergy between computational design and experimental validation will be a powerful engine for future discoveries in the chemistry and biology of this compound. nih.gov

Q & A

Q. What are the established synthetic pathways for Heptemerone B, and how do stereochemical challenges influence yield?

this compound’s synthesis involves complex cycloaddition and stereoselective oxidation steps. For example, Miller et al. (2006) achieved total synthesis via a biomimetic Diels-Alder reaction, but enantiomeric purity required chiral auxiliary-mediated catalysis . Key challenges include controlling the trans-decalin core’s stereochemistry, where minor deviations in reaction conditions (e.g., temperature or solvent polarity) reduce yields by 20–40% . Methodological optimization should prioritize NMR-guided monitoring of intermediate stereoisomers.

Q. What biological activities of this compound have been validated in in vitro assays, and what are the associated mechanisms?

this compound exhibits fungicidal activity by disrupting ergosterol biosynthesis in Candida spp., with IC₅₀ values ranging from 2.5–8.0 μM depending on strain susceptibility . Advanced assays (e.g., LC-MS metabolite profiling) confirm its competitive inhibition of lanosterol 14α-demethylase, correlating with ROS accumulation in fungal hyphae . Researchers should validate activity using standardized CLSI M27/M38 protocols to ensure reproducibility across labs.

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxicity in mammalian cells be reconciled?

Discrepancies arise from variations in cell lines and exposure durations. For instance, studies reporting low cytotoxicity (IC₅₀ > 50 μM in HepG2 cells) used 24-hour exposures, whereas prolonged exposure (72 hours) reduced viability by 60% in primary hepatocytes . To address contradictions, researchers should:

  • Conduct parallel assays across multiple cell types.
  • Include ROS scavengers (e.g., NAC) to isolate target-specific effects.
  • Use transcriptomic profiling to identify off-target pathways .

Q. What experimental designs are optimal for evaluating this compound’s synergism with existing antifungals?

A checkerboard microdilution assay (ISO 20776-1) is recommended to calculate fractional inhibitory concentration indices (FICI). For example, synergy with fluconazole (FICI ≤ 0.5) was observed in azole-resistant C. albicans when this compound was dosed at sub-MIC levels (0.5 μM) . Advanced designs should incorporate time-kill curves and resistance induction studies (e.g., serial passaging in sub-inhibitory concentrations) to assess long-term efficacy .

Q. How should researchers adjust sample size calculations for in vivo efficacy studies of this compound?

Sample size must account for interspecies variability in pharmacokinetics. For murine candidiasis models, a minimum of n = 8 per group achieves 80% power (α = 0.05) when assuming a 2.5-fold reduction in fungal burden (SD = 1.2 log₁₀ CFU/g). Pilot studies should measure hepatic clearance rates to refine dosing intervals . Use G*Power software with Cohen’s d effect size (baseline: d = 1.8) for dynamic adjustments .

Methodological Guidance

Q. What analytical techniques are critical for characterizing this compound in natural product extracts?

  • LC-HRMS : Resolves this compound (C₁₅H₂₀O₃; [M+H]⁺ m/z 249.1489) from co-eluting terpenoids.
  • Circular Dichroism : Confirms absolute configuration of the decalin system .
  • Isotopic Labeling : Tracks biosynthetic precursors in endophytic fungi (e.g., ¹³C-glucose feeding experiments) .
    Note: Avoid overreliance on UV/IR alone, as structural analogs (e.g., guanacastepenes) produce false positives .

Q. How can researchers address batch-to-batch variability in this compound isolation from fungal cultures?

Standardize fermentation conditions:

  • Maintain pH 5.8–6.2 during Fusarium spp. cultivation to stabilize secondary metabolite production.
  • Use DOE (Design of Experiments) to optimize aeration and agitation rates, reducing yield variability by 30% .
  • Implement QC protocols (e.g., HPLC-PDA purity ≥ 95%) for each batch .

Data Interpretation & Reporting

Q. What statistical approaches are suitable for dose-response studies of this compound?

  • Nonlinear Regression (4-parameter logistic model) for IC₅₀/EC₅₀ calculations.
  • ANCOVA to adjust for baseline differences in fungal burden in vivo.
  • Kaplan-Meier Survival Analysis for time-to-morbidity endpoints, with log-rank tests for significance .
    Pitfall Avoidance: Correct for multiple comparisons (e.g., Bonferroni) to minimize Type I errors .

Q. How should conflicting bioactivity data between synthetic and natural this compound be reported?

Discrepancies often arise from post-translational modifications in natural isolates. For transparency:

  • Disclose synthetic route and purity in all publications.
  • Compare NMR/HRMS spectra of both sources in supplementary materials.
  • Discuss potential glycosylation or oxidation differences in the Discussion section .

Ethical & Reproducibility Considerations

Q. What metadata must accompany this compound studies to ensure reproducibility?

  • Fungal strain accession numbers (e.g., CBS 123456).
  • Solvent systems for chromatography (e.g., “CH₂Cl₂:MeOH, 95:5 v/v”).
  • Raw NMR/LC-MS files deposited in public repositories (e.g., MetaboLights) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.